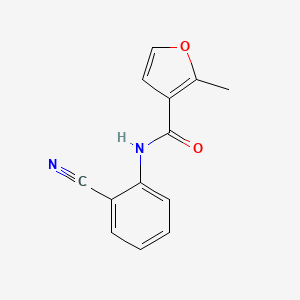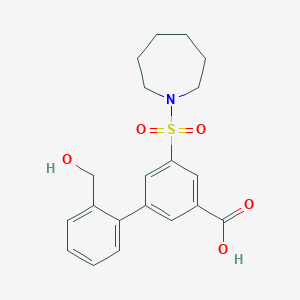![molecular formula C17H22N2O4 B5297273 ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)
ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate, also known as NPPB, is a chemical compound that has been used in scientific research for its unique properties. This compound is commonly used in the field of pharmacology to study the mechanism of action of various drugs and their effects on the body.
作用机制
Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate works by inhibiting the activity of ion channels, which are proteins that regulate the flow of ions across cell membranes. It has been shown to inhibit the activity of CFTR and CaCC channels, leading to a decrease in ion flow across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of ion channels by ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the secretion of mucus in the airways, which is beneficial in the treatment of respiratory diseases such as cystic fibrosis. It has also been shown to reduce the contraction of smooth muscle cells, which is beneficial in the treatment of hypertension.
实验室实验的优点和局限性
Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly specific inhibitor of ion channels, which allows for precise targeting of specific proteins. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate in scientific research. One potential application is in the development of new drugs for the treatment of respiratory diseases such as cystic fibrosis. Another potential application is in the study of ion channel function in various tissues and organs, which could lead to a better understanding of the role of ion channels in disease. Additionally, ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate could be used in the development of new techniques for the delivery of drugs to specific tissues and organs.
合成方法
The synthesis of ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate involves the reaction of ethyl piperidine-3-carboxylate with 2-nitrobenzaldehyde and propionaldehyde in the presence of a catalyst. This process results in the formation of ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate, which is then purified using various techniques such as column chromatography.
科学研究应用
Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate has been extensively used in scientific research to study the effects of various drugs on the body. It has been used to study the mechanism of action of drugs that target ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel (CaCC).
属性
IUPAC Name |
ethyl 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-17(20)15-9-6-12-18(13-15)11-5-8-14-7-3-4-10-16(14)19(21)22/h3-5,7-8,10,15H,2,6,9,11-13H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGMVCBKXJMCR-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5297250.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)

![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)